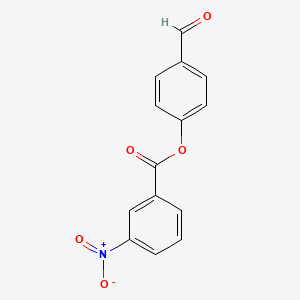

4-Formylphenyl 3-nitrobenzoate

Description

Significance of Aromatic Ester Linkages in Contemporary Organic Synthesis

Aromatic esters are a cornerstone of modern organic chemistry, characterized by an ester group directly attached to an aromatic ring. numberanalytics.com This structural feature is not merely a passive linker; the ester linkage is crucial to the chemical properties and reactivity of the molecule. numberanalytics.com The formation of this linkage, typically through the condensation of a carboxylic acid and an alcohol, provides a versatile and reliable method for constructing complex molecular architectures. numberanalytics.comwikipedia.org

In the context of synthesis, aromatic esters serve as vital intermediates in the production of a wide array of valuable products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their utility stems from the array of chemical transformations they can undergo, such as hydrolysis, reduction, and electrophilic substitution, which allow for further functionalization and molecular elaboration. numberanalytics.comnumberanalytics.com The electronic interplay between the aromatic ring and the ester group can significantly influence the reactivity of the entire molecule, a factor that synthetic chemists strategically exploit. numberanalytics.com

Strategic Importance of Nitroaromatic Moieties in Molecular Design and Functionalization

Nitroaromatic compounds, defined by the presence of at least one nitro group (-NO2) attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov The nitro group is a powerful electron-withdrawing group, a property that profoundly impacts the electronic landscape of the aromatic ring. nih.govscielo.br This strong electron-withdrawing nature, arising from both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov

This electronic perturbation is a key tool in molecular design. The introduction of a nitro group can increase a molecule's lipophilicity, polarizability, and dipole moment, which can in turn influence properties like solubility, receptor binding affinity, and bioavailability. scielo.br While many nitroaromatic compounds are recognized for their potential toxicity, their unique electronic properties make them invaluable in various applications, including the synthesis of dyes, polymers, and even some pharmaceuticals. nih.govscielo.br In recent years, the fluorescence quenching ability of the nitro group and its subsequent conversion to a fluorescent amine upon reduction has been exploited in the design of probes for hypoxic environments in tumors. mdpi.com

Aldehyde Functionality as a Versatile Handle in Chemical Transformations

The aldehyde group, with its characteristic R-CHO structure, is one of the most reactive and versatile functional groups in organic chemistry. wikipedia.orgnih.gov The partial positive charge on the carbonyl carbon makes it highly susceptible to nucleophilic attack, opening the door to a vast array of chemical transformations. chemistrytalk.org Aldehydes can undergo a multitude of reactions, including oxidation to carboxylic acids, reduction to alcohols, and a variety of condensation reactions. wikipedia.org

This reactivity makes aldehydes invaluable "chemical handles" for constructing more complex molecules. For instance, they readily react with nitrogen-containing nucleophiles like hydrazines and alkoxyamines to form stable hydrazone or oxime linkages, a type of reaction often classified as "click chemistry" due to its efficiency and mild conditions. nih.gov Aldehydes are also key participants in multicomponent reactions, such as the A3 coupling, which allows for the efficient one-step synthesis of propargylamines from an aldehyde, an amine, and an alkyne. researchgate.net This versatility is further highlighted by their use in the synthesis of polymers and their involvement in crucial physiological processes. britannica.com

Research Context and Potential Applications of 4-Formylphenyl 3-nitrobenzoate in Chemical Science

While specific, extensive research on this compound itself is not widespread in publicly available literature, its constituent parts suggest a range of potential applications. For example, a related compound, 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate, has been synthesized and utilized as a photocleavable crosslinker in the development of dual stimuli-responsive hydrogels for controlled drug delivery. rsc.org This suggests that the nitrobenzoate portion can act as a photosensitive element, while the aldehyde can be used for crosslinking. Given its structure, this compound could potentially serve as an intermediate in the synthesis of more complex molecules, including polymers, dyes, or novel materials with interesting optical or electronic properties. Its structure is analogous to other reported nitrobenzoate esters used in synthetic chemistry. mdpi.comnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are essential for its application and handling. The following tables provide a summary of the known identifiers and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4-formylphenyl) 3-nitrobenzoate nih.gov |

| CAS Number | 359644-57-8 nih.govbldpharm.com |

| Molecular Formula | C₁₄H₉NO₅ nih.govbldpharm.com |

| Molecular Weight | 271.23 g/mol nih.govbldpharm.com |

| SMILES | O=C(OC1=CC=C(C=O)C=C1)C2=CC=CC(N+=O)=C2 bldpharm.com |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 271.04807239 Da | nih.gov |

| Topological Polar Surface Area | 89.2 Ų | nih.gov |

| Heavy Atom Count | 20 | nih.gov |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 3-nitrobenzoic acid with 4-hydroxybenzaldehyde (B117250). This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

A common method for this type of transformation under mild conditions is the Steglich esterification. wikipedia.org This procedure utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the acyl transfer. wikipedia.org

A related synthesis, that of 4-formylphenyl 4-(bromomethyl)-3-nitrobenzoate, follows a similar principle, reacting 4-(bromomethyl)-3-nitrobenzoic acid with 4-hydroxybenzaldehyde using DCC and DMAP in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This highlights the general applicability of this synthetic strategy for creating substituted phenyl nitrobenzoates.

Spectroscopic and Crystallographic Data

For 4-Formylphenyl 4-nitrobenzoate (B1230335), the proton NMR (¹H NMR) spectrum in CDCl₃ shows a singlet for the aldehyde proton (CHO) at approximately 9.98 ppm. The aromatic protons appear as multiplets in the range of 7.37-8.32 ppm. mdpi.com The carbon NMR (¹³C NMR) spectrum displays the aldehyde carbon at around 190.77 ppm and the ester carbonyl carbon at about 162.71 ppm. mdpi.com High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. mdpi.com

Crystallographic data for related phenyl nitrobenzoate compounds reveals details about their solid-state structure. For instance, the crystal structure of phenyl 3-nitrobenzoate has been determined, providing precise bond lengths and angles, as well as information about the spatial arrangement of the molecules in the crystal lattice. nih.gov Such data for this compound would offer definitive proof of its structure and conformation.

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPZKPAQBMCACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl 3 Nitrobenzoate and Analogues

Esterification Strategies for Benzoate (B1203000) Ester Formation

The core of the synthesis is the formation of the benzoate ester bond. This can be achieved by coupling a substituted benzoic acid (like 3-nitrobenzoic acid) with a substituted phenol (B47542) (like 4-hydroxybenzaldehyde).

A widely used mild method for forming ester bonds, particularly for acid-sensitive substrates, is the Steglich esterification. commonorganicchemistry.comrsc.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org

The mechanism begins with the carboxylic acid reacting with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While an alcohol can react directly with this intermediate, the process is often slow and can lead to side products like N-acylureas through intramolecular rearrangement. organic-chemistry.org The addition of a catalytic amount of DMAP significantly accelerates the desired reaction. rsc.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea intermediate to form a reactive acyl pyridinium (B92312) species. rsc.org This "active ester" intermediate is then readily attacked by the alcohol (or phenol) to yield the final ester and the byproduct, dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org The use of water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can simplify purification further. researchgate.net

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role | Key Feature |

|---|---|---|

| Carboxylic Acid | Acyl donor | Provides the carboxyl group for the ester. |

| Alcohol/Phenol | Nucleophile | Attacks the activated carboxyl group. |

| DCC/EDC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org |

| DMAP | Catalyst | Acts as an acyl transfer reagent, increasing reaction rate and suppressing side reactions. rsc.org |

Beyond carbodiimide-mediated methods, several other strategies exist for forming benzoate esters.

Fischer-Speier Esterification : This classic method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comyoutube.com The reaction is an equilibrium process, and water is removed to drive it towards the product. youtube.com While effective for simple alcohols, it is less suitable for phenols or complex, acid-sensitive molecules. commonorganicchemistry.com

Acyl Chloride Method : A highly effective route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comresearchgate.net The resulting acyl chloride reacts readily with phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Anhydride-Based Coupling : Another approach uses substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), as dehydrating agents. researchgate.net In the presence of a nucleophilic catalyst like DMAP, the carboxylic acid forms a mixed anhydride with MNBA, which is then readily acylated by the alcohol or phenol. researchgate.net

Formylation Techniques for Aldehyde Incorporation

The introduction of the aldehyde (formyl) group onto the phenolic portion of the molecule is another key transformation. A variety of named reactions can accomplish this.

Formylation reactions are a type of electrophilic aromatic substitution and therefore work best on electron-rich aromatic rings, such as phenols. wikipedia.org Common methods include:

Vilsmeier-Haack Reaction : This method uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. wikipedia.org

Gattermann-Koch Reaction : This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst mixture of copper(I) chloride and aluminum chloride. wikipedia.org

Duff Reaction : This reaction formylates activated aromatic compounds like phenols using hexamethylenetetramine (HMTA). wikipedia.org The reaction typically results in ortho-formylation unless the ortho positions are blocked, in which case para-substitution occurs. wikipedia.org

Reimer-Tiemann Reaction : This reaction is specific for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. wikipedia.org

For the synthesis of 4-hydroxybenzaldehyde (B117250), a common precursor, the Duff reaction on phenol could yield the para-substituted product if the ortho positions are blocked, or other industrial methods might be employed. wikipedia.org Alternatively, direct formylation of aromatic compounds can be achieved using systems like sodium formate (B1220265) with triphenylphosphine (B44618) ditriflate. oup.com

Formyl Group Introduction via Acylations and Related Reactions

The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key step in the synthesis of 4-formylphenyl 3-nitrobenzoate. This transformation is a type of electrophilic aromatic substitution, where an electron-rich aromatic compound attacks a formylating agent. Phenols are particularly good substrates for this reaction due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. wikipedia.org

Several classical methods can be employed for aromatic formylation, each with its specific reagents and conditions:

Vilsmeier-Haack Reaction: This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a potent electrophile that reacts with activated aromatic rings to introduce a formyl group. wikipedia.orgnih.gov

Duff Reaction: Hexamethylenetetramine is used as the formylating agent in the presence of an acid catalyst. wikipedia.orgnih.gov

Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide and hydrochloric acid (Gattermann-Koch) or cyanides (Gattermann) in the presence of a Lewis acid catalyst. wikipedia.org

Reimer-Tiemann Reaction: Chloroform is the source of the formyl group in this reaction, which is particularly effective for phenols. wikipedia.org

The choice of method depends on the specific substrate and the desired regioselectivity. For instance, in the synthesis of a related compound, 4-formylphenyl 4-nitrobenzenesulfonate, the starting material is 4-hydroxybenzaldehyde, indicating that the formyl group is already present on the phenolic precursor. researchgate.net

Multi-Step Formylation in Poly-Substituted Aromatic Systems

Synthesizing polysubstituted aromatic compounds requires careful consideration of the order of reactions to ensure the correct regiochemistry. libretexts.orglibretexts.org The directing effects of the substituents already on the ring play a crucial role in determining the position of the incoming group. libretexts.orgyoutube.com

For a molecule like this compound, the synthesis would likely involve the esterification of 4-hydroxybenzaldehyde with 3-nitrobenzoyl chloride. In this scenario, the formyl group is already in place. However, if one were to synthesize the precursors from simpler starting materials, a multi-step approach would be necessary.

For example, to synthesize 3-nitrobenzoic acid, one could start with toluene, oxidize the methyl group to a carboxylic acid, and then perform a nitration reaction. The carboxylic acid group is a meta-director, which would lead to the desired 3-nitro substitution pattern. quora.com Similarly, the synthesis of 4-hydroxybenzaldehyde could start from phenol, followed by a formylation reaction. The hydroxyl group is an ortho-, para-director, and reaction conditions can be optimized to favor the para-product.

The synthesis of more complex, poly-substituted aromatic systems often involves a sequence of reactions where the directing effects of various functional groups are strategically utilized to build the desired substitution pattern. libretexts.orgnih.gov

Multi-Component and Stepwise Synthetic Sequences for Functionalized Derivatives

The synthesis of functionalized derivatives, particularly those designed as photocleavable crosslinkers, often involves multi-component reactions or carefully planned stepwise sequences to assemble the final complex molecule.

Synthesis of Related Photocleavable Crosslinkers (e.g., 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate)

Photocleavable crosslinkers are molecules that can be cleaved by light, often UV irradiation, to release linked molecules. nih.govnih.gov These are valuable tools in biochemistry and cell biology for studying protein-protein interactions and for controlled release applications. nih.govresearchgate.net The o-nitrobenzyl ester moiety is a common photocleavable group. nih.govresearchgate.net Upon irradiation, the nitro group is reduced, leading to the cleavage of the ester bond. nih.gov

The synthesis of a complex crosslinker like 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate would be a multi-step process. A plausible synthetic route could involve:

Synthesis of the core nitrobenzoate structure: This would likely start with a suitably substituted nitrobenzoic acid derivative.

Introduction of the linking arm: The methyl group at the 4-position of the nitrobenzoate ring would need to be functionalized, for example, by bromination to form a benzylic bromide.

Ether linkage formation: The benzylic bromide could then be reacted with 4-hydroxybenzaldehyde to form the ether linkage.

Esterification: Finally, the carboxylic acid would be esterified with another molecule of 4-hydroxybenzaldehyde to complete the synthesis of the target molecule.

Precursor Synthesis and Intermediate Isolation Strategies

The successful synthesis of complex molecules like photocleavable crosslinkers relies on the efficient synthesis of key precursors and the ability to isolate and purify intermediates at each step.

For instance, the synthesis of a related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, was achieved in a two-step reaction. researchgate.net First, 3-nitro-2-methylbenzoic acid was converted to its acid chloride by refluxing with thionyl chloride. After purification, the acid chloride was reacted with an equimolar amount of 4-hydroxy-3-nitrobenzaldehyde (B41313) in the presence of pyridine to yield the final product. researchgate.net This stepwise approach with intermediate purification is a common strategy to ensure high purity of the final compound.

Similarly, the synthesis of other benzoates, such as 4-methylphenyl-4-nitrobenzoate, involves the reaction of 4-nitro-benzoyl chloride with the corresponding phenol (p-cresol in this case) in the presence of a base. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Formylphenyl 3 Nitrobenzoate

Hydrolytic Stability and Degradation Pathways of the Ester Moiety

The central ester bond in 4-formylphenyl 3-nitrobenzoate is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent carboxylic acid and alcohol (phenol) components. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. ucalgary.ca In either case, the cleavage occurs at the acyl-oxygen bond. ucalgary.ca

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 3-nitrobenzoic acid and 4-hydroxybenzaldehyde (B117250). The mechanism is an example of nucleophilic acyl substitution. ucalgary.calibretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. ucalgary.ca This activation facilitates the attack by a weak nucleophile, such as water, on the carbonyl carbon. ucalgary.calibretexts.org This step forms a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and the elimination of 4-hydroxybenzaldehyde as the leaving group lead to the formation of the protonated 3-nitrobenzoic acid, which then loses a proton to regenerate the acid catalyst and yield the final carboxylic acid product. libretexts.org

Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. ucalgary.ca |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org |

| 4. Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (4-hydroxybenzaldehyde). libretexts.org |

| 5. Deprotonation | The protonated carboxylic acid is deprotonated by water to yield the final product, 3-nitrobenzoic acid, and regenerate the acid catalyst. |

In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification, an essentially irreversible hydrolysis reaction. libretexts.org The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate. ucalgary.ca The intermediate then collapses, reforming the carbonyl double bond and expelling the 4-formylphenoxide ion as the leaving group. libretexts.org In the final step, a rapid and irreversible acid-base reaction occurs where the acidic 3-nitrobenzoic acid protonates the basic phenoxide and/or any remaining hydroxide ions, ultimately yielding the 3-nitrobenzoate carboxylate salt and 4-hydroxybenzaldehyde. ucalgary.calibretexts.org Because the hydroxide ion is consumed, the reaction is considered base-promoted. libretexts.org

Transformations of the Aldehyde Functional Group

The formyl group (–CHO) is a versatile functional group that readily participates in a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental process where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgunizin.org

A prominent example of a condensation reaction is the formation of a Schiff base (or imine). This occurs through the reaction of the aldehyde group of this compound with a primary amine. mediresonline.org The reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.gov For instance, the aldehyde functionality on a related compound has been shown to react with the amine groups of chitosan (B1678972) to form Schiff base linkages, creating a hydrogel network. rsc.orgresearchgate.net The stability of these imine bonds can be pH-dependent; in the case of the chitosan hydrogel, the Schiff base linkage demonstrated greater hydrolytic stability at a neutral pH of 7.4 compared to an acidic pH of 5.7. nih.gov

Examples of Nucleophilic Reactions at the Aldehyde Group

| Reagent/Nucleophile | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Schiff Base / Imine |

| Cyanide (HCN/NaCN) | Cyanohydrin libretexts.org |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Alcohols (R-OH) | Hemiacetal / Acetal libretexts.org |

The aldehyde functional group can be readily oxidized or reduced, leading to different functional derivatives.

Oxidation: The formyl group can be oxidized to a carboxylic acid, converting this compound into 4-carboxyphenyl 3-nitrobenzoate. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and manganese(IV) oxide (MnO₂). google.comnih.gov The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂), is another effective method for converting aldehydes to carboxylic acids. nih.gov

Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding 4-(hydroxymethyl)phenyl 3-nitrobenzoate. This is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is generally chemoselective for aldehydes and ketones, leaving the ester and nitro groups intact under standard conditions.

Summary of Formyl Group Redox Reactions

| Transformation | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄), Manganese(IV) Oxide (MnO₂), Sodium Chlorite (NaClO₂) google.comnih.govnih.gov | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reactivity Modulations by the Nitro Group

The nitro group (–NO₂) is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the entire molecule. Its presence on the benzoate (B1203000) ring has significant electronic consequences for both the aromatic ring itself and the attached ester functional group.

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. Furthermore, it acts as a meta-director for any potential electrophilic attack.

Crucially, the electron-withdrawing effect is transmitted through the aromatic system to the ester's carbonyl carbon. This inductive effect makes the carbonyl carbon more electron-deficient (more electrophilic) and thus potentially more reactive toward nucleophilic attack during hydrolysis compared to an unsubstituted phenyl benzoate.

The nitro group itself is also a site of reactivity, with its most common transformation being reduction to an amino group (–NH₂). This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or with metals in acidic media (e.g., tin or iron in HCl). masterorganicchemistry.com This conversion from a nitro to an amino group results in a dramatic shift in the electronic properties of the substituent. The amino group is a strong electron-donating, activating group, which makes the aromatic ring significantly more reactive towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The reactivity of the two benzene rings in this compound is significantly influenced by the attached formyl (-CHO) and nitro (-NO₂) groups. Both are classified as electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic π system, thereby deactivating the rings towards electrophilic aromatic substitution (EAS). numberanalytics.comsavemyexams.comquora.com This deactivation occurs through a combination of inductive and resonance effects. libretexts.orgutdallas.edu

The nitro group (-NO₂) on the benzoate portion of the molecule is one of the most powerful electron-withdrawing groups. youtube.com It deactivates the aromatic ring it is attached to through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond framework. libretexts.org

Resonance Effect (-M or -R): The nitro group can delocalize the π electrons of the benzene ring onto its own oxygen atoms, creating resonance structures with a positive charge on the aromatic ring. libretexts.orgyoutube.comfiveable.me This effect strongly withdraws electron density, particularly from the ortho and para positions.

As a result of these combined effects, the benzene ring of the 3-nitrobenzoate moiety is strongly deactivated towards attack by electrophiles. numberanalytics.comfiveable.me Any substitution that does occur is directed primarily to the meta position relative to the nitro group, as this position is less deactivated than the ortho and para positions. numberanalytics.comsavemyexams.com

Similarly, the formyl group (-CHO) on the phenyl portion is also an electron-withdrawing and deactivating group. libretexts.org The carbonyl carbon has a partial positive charge and pulls electron density from the attached benzene ring. This occurs via:

Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bonds.

Resonance Effect (-M or -R): The π electrons from the ring can be delocalized onto the carbonyl oxygen atom. libretexts.org

This deactivation makes the formyl-substituted ring less nucleophilic. The electron-withdrawing nature of a formyl group is demonstrated by its effect on the acidity of benzoic acid; 4-formylbenzoic acid (pKa = 3.75) is more acidic than benzoic acid (pKa = 4.2), indicating the formyl group stabilizes the conjugate base by withdrawing electron density. libretexts.org Like the nitro group, the formyl group acts as a meta-director for electrophilic aromatic substitution reactions.

| Substituent Group | Ring | Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Effect (EAS) |

|---|---|---|---|---|

| Nitro (-NO₂) | 3-nitrobenzoate | Strongly electron-withdrawing (-I, -M) youtube.comfiveable.me | Strong deactivation numberanalytics.comsavemyexams.com | Meta-directing numberanalytics.comsavemyexams.com |

| Formyl (-CHO) | 4-formylphenyl | Moderately electron-withdrawing (-I, -M) libretexts.orglibretexts.org | Deactivation quora.com | Meta-directing |

Potential for Reduction of the Nitro Group to Amine Derivatives

The conversion of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. unacademy.commasterorganicchemistry.com This reduction significantly alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

For this compound, the primary challenge is the chemoselective reduction of the nitro group without affecting the formyl group or the ester linkage. The formyl group is also susceptible to reduction (to an alcohol) under many standard reducing conditions. Therefore, mild and selective reagents are required.

Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl. masterorganicchemistry.com The reaction with metal and acid typically proceeds in two steps: first, the reduction in acidic medium which produces an ammonium (B1175870) salt, followed by neutralization with a base (like NaOH) to liberate the free amine. youtube.comchemistrystudent.com

Research has identified several reagent systems capable of selectively reducing a nitro group in the presence of an aldehyde:

Titanium trichloride (B1173362) (TiCl₃) is reported as a very good reducing agent for a nitro group in the presence of an aldehyde group. nowgonggirlscollege.co.in

Stannous chloride (SnCl₂) in combination with HCl can also be used for this selective transformation. nowgonggirlscollege.co.in

Catalytic hydrogenation can be tailored for selectivity. For instance, gum acacia-supported platinum colloids have been shown to be inert to aldehydes while reducing nitro groups. rsc.org

A metal-free method using tetrahydroxydiboron (B82485) [B₂(OH)₄] with 4,4′-bipyridine as an organocatalyst has been developed for the rapid and highly chemoselective reduction of aromatic nitro compounds, leaving sensitive groups like carbonyls untouched. acs.org

The general mechanism for the reduction of nitroaromatics is understood to be a stepwise process, proceeding through nitrosobenzene (B162901) and N-phenylhydroxylamine as intermediates before the final amine product is formed. orientjchem.org

| Reagent/System | Key Features | Selectivity Noted |

|---|---|---|

| Titanium trichloride (TiCl₃) | Effective for selective reduction. nowgonggirlscollege.co.in | Reduces -NO₂ in the presence of -CHO. nowgonggirlscollege.co.in |

| Stannous chloride (SnCl₂-HCl) | A classic reagent for nitro reduction. nowgonggirlscollege.co.in | Can be used to selectively reduce -NO₂ over -CHO. nowgonggirlscollege.co.in |

| H₂ with Pt/C and additives | Catalytic hydrogenation can be highly selective. rsc.org | Certain catalyst systems are inert towards aldehydes and ketones. rsc.org |

| Tetrahydroxydiboron [B₂(OH)₄] / 4,4′-bipyridine | Metal-free, rapid reaction at room temperature. acs.org | Excellent chemoselectivity for nitro groups in the presence of carbonyls, halogens, and alkynes. acs.org |

Applications in Advanced Chemical Research and Material Design

Role as a Versatile Building Block in Organic Synthesis

The presence of reactive sites, including the aldehyde (formyl) group and the aromatic rings, makes 4-Formylphenyl 3-nitrobenzoate a valuable precursor in various synthetic pathways. These features allow for its integration into a wide array of chemical structures.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

While direct research on this compound as a precursor for heterocyclic scaffolds is not extensively detailed in the provided results, the analogous compound, 4-Formylphenyl benzoate (B1203000), has been successfully used to construct new series of heterocyclic structures containing thiazole (B1198619) and thiazolidin-5-one rings. researchgate.net These derivatives have shown promising antibacterial activity. researchgate.net The formyl group is a key functional group that can participate in condensation reactions to form various heterocyclic systems. For example, derivatives of 4-acetylpyridine, which also contains a reactive carbonyl group, have been used in multi-component reactions to synthesize novel chromene scaffolds. nih.gov This suggests the potential of this compound to act as a starting material for a diverse range of heterocyclic compounds with potential biological activities.

Integration into Polymeric Structures and Networks

The bifunctional nature of this compound and its derivatives allows for their use as crosslinkers in the formation of polymeric networks. rsc.orgresearchgate.net A notable example is the synthesis of a novel photocleavable crosslinker, 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate, which is a derivative of the title compound. rsc.orgresearchgate.netnih.govrsc.org This crosslinker has been used to join amine-based polysaccharides like chitosan (B1678972), resulting in the formation of a dual stimuli-responsive hydrogel. rsc.orgresearchgate.netnih.govrsc.org The formyl groups react with the amine groups of chitosan to form the crosslinked network. rsc.orgresearchgate.net Such hydrogels are part of a class of materials known as stimuli-responsive or "smart" materials, which can change their properties in response to environmental cues. nih.govnih.govnumberanalytics.com

Design and Engineering of Stimuli-Responsive Materials

Stimuli-responsive materials are at the forefront of materials science, with applications ranging from drug delivery to smart electronics. nih.govnumberanalytics.com this compound and its derivatives are instrumental in creating materials that respond to specific triggers like light and pH.

Development of Dual Stimuli-Responsive Hydrogel Crosslinkers

A derivative of this compound, the crosslinker 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate, has been synthesized and utilized to create a dual stimuli-responsive hydrogel with chitosan. rsc.orgresearchgate.netnih.govrsc.org This hydrogel exhibits both photo-responsive and pH-responsive behaviors. rsc.orgresearchgate.netresearchgate.net The crosslinked hydrogel demonstrated mechanical robustness, a crucial property for practical applications. rsc.orgresearchgate.netresearchgate.net

Principles of Photocontrolled Chemical Processes in Materials Science

The photocleavable nature of these hydrogels stems from the ortho-nitrobenzyl (ONB) group within the crosslinker structure. rsc.orgrsc.org The cleavage of the ONB group is a well-known photolytic reaction that can be triggered by UV light, typically in the range of 310–340 nm. rsc.orgresearchgate.netrsc.orgresearchgate.net This light-induced cleavage breaks the crosslinks within the hydrogel network, leading to its degradation. mdpi.com This property allows for the controlled release of encapsulated substances, such as drugs, in a temporal and spatial manner. rsc.orgresearchgate.netresearchgate.net

pH-Responsive Behavior in Supramolecular Assemblies and Hydrogels

The pH-responsiveness of the chitosan-based hydrogels crosslinked with the this compound derivative is attributed to the chitosan backbone. rsc.orgresearchgate.netrsc.orgresearchgate.net Chitosan is a polysaccharide with amine groups that can be protonated in acidic conditions. rsc.orgrsc.org This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. rsc.org

Research has shown that these hydrogels exhibit maximum swelling at an acidic pH of 5.7. rsc.orgresearchgate.netresearchgate.net At a higher pH, such as 7.4, the amine groups are deprotonated, leading to decreased repulsion and reduced swelling. rsc.org This pH-dependent swelling behavior can be exploited for targeted drug delivery to acidic environments, such as those found in tumor tissues or sites of inflammation. rsc.orgresearchgate.netresearchgate.net For instance, a higher drug release from these hydrogels was observed at pH 5.7 compared to pH 7.4. rsc.orgresearchgate.netresearchgate.net

Table of Research Findings on Stimuli-Responsive Hydrogels

| Feature | Observation | Reference(s) |

|---|---|---|

| Crosslinker | 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate | rsc.orgresearchgate.netnih.govrsc.org |

| Polymer | Chitosan | rsc.orgresearchgate.netnih.govrsc.org |

| Stimuli | UV Light and pH | rsc.orgresearchgate.netresearchgate.net |

| Photocleavage Wavelength | 310–340 nm | rsc.orgresearchgate.netresearchgate.net |

| pH for Maximum Swelling | 5.7 | rsc.orgresearchgate.netresearchgate.net |

| Mechanical Property | Storage modulus of ~1741 Pa | rsc.orgresearchgate.netresearchgate.net |

Computational Chemistry and Theoretical Characterization of 4 Formylphenyl 3 Nitrobenzoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to provide insights into molecular geometry and electronic behavior.

Geometry Optimization using Density Functional Theory (DFT)

The initial step in computational analysis involves optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically achieved using Density Functional Theory (DFT), often with functionals like B3LYP, in conjunction with a basis set such as 6-311++G(d,p). This process calculates key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Formylphenyl 3-nitrobenzoate (Data Not Available)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (formyl) | Data not available |

| C-O (ester) | Data not available | |

| O-C (phenyl) | Data not available | |

| C-N (nitro) | Data not available | |

| N-O (nitro) | Data not available | |

| Bond Angles (°) | O-C-C (ester) | Data not available |

| C-N-O (nitro) | Data not available | |

| Dihedral Angles (°) | Phenyl-Ester | Data not available |

| Phenyl-Nitro | Data not available |

Note: This table is for illustrative purposes only. No published data for these parameters could be located.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

A thorough analysis would map the spatial distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic attack. For This compound , no such analysis has been published.

Table 2: Hypothetical Frontier Orbital Properties for this compound (Data Not Available)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No published data for these parameters could be located.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MEP map for This compound would highlight the electrophilic nature of the nitro group and the carbonyl carbon of the formyl group, but specific calculated maps are not available in the literature.

Theoretical Prediction of Reactivity and Stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity.

Hardness and Softness Indices

Chemical hardness (η) and its inverse, softness (σ), are derived from the HOMO-LUMO energy gap. Hard molecules have a large energy gap, indicating lower reactivity and higher stability, while soft molecules have a small energy gap, suggesting higher reactivity. Without the prerequisite HOMO and LUMO energy values, these indices cannot be determined for This compound .

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Data Not Available)

| Descriptor | Formula | Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (σ) | 1 / η | Data not available |

Note: This table is for illustrative purposes only. No published data for these parameters could be located.

Electronegativity and Electron Transfer Studies

The electronic properties of a molecule, such as its electronegativity, chemical potential, hardness, and electrophilicity index, are crucial for understanding its reactivity and electron-transfer capabilities. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netschrodinger.comossila.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). ossila.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more easily polarizable and chemically reactive. nih.gov

For a comprehensive understanding of this compound, one would calculate the HOMO and LUMO energies. From these values, the following electronic properties can be determined:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It can be calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Potential (μ): This is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): Quantifies the electron-accepting capability. It is given by ω = μ² / 2η.

In a study on the related compound 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, DFT calculations yielded a HOMO energy of -6.305 eV and a LUMO energy of -2.063 eV. researchgate.net These values are instrumental in predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions. researchgate.net Similar calculations for this compound would provide valuable insights into its electronic characteristics.

Table 1: Calculated Electronic Properties (Illustrative Example for a Related Nitrobenzoate Compound) (Note: The following data is for 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and is provided for illustrative purposes as specific data for this compound is not available in the searched literature. researchgate.net)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.305 |

| ELUMO | -2.063 |

| Energy Gap (ΔE) | 4.242 |

Theoretical Spectroscopic Characterization

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules.

Theoretical vibrational spectra (FT-IR and Raman) can be simulated using DFT calculations, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.comscirp.org These calculations provide the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. derpharmachemica.com

A detailed vibrational analysis involves the assignment of each calculated vibrational mode to specific functional groups and types of molecular motion (e.g., stretching, bending, torsion). This is aided by visualizing the atomic displacements for each mode. Such an analysis for this compound would help in the interpretation of its experimental IR and Raman spectra, confirming the presence of key functional groups such as the formyl (CHO), nitro (NO₂), and ester (COO) groups, and providing insights into the molecular structure.

For instance, a computational study on 4-methyl-3-nitrobenzoic acid provided detailed assignments of its vibrational modes, correlating the calculated frequencies with experimental FT-IR and FT-Raman data. scirp.org

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Molecule (4-methyl-3-nitrobenzoic acid) (Note: This data is for a related compound and serves as an example of the output of such calculations. scirp.org)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1720 | Carbonyl stretch |

| νas(NO₂) | 1530 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1350 | Symmetric NO₂ stretch |

| ν(C-O) | 1280 | Ester C-O stretch |

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning experimental spectra and understanding the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

While experimental ¹H NMR data is available for the isomeric 4-formylphenyl 4-nitrobenzoate (B1230335) mdpi.com, theoretical predictions for this compound would provide the expected chemical shifts for all hydrogen and carbon atoms in the molecule. This would be particularly useful for resolving ambiguities in the experimental spectrum and for correlating the chemical shifts with the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative) (Note: These are hypothetical values for this compound to illustrate the expected output of a GIAO calculation.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (formyl) | ~10.0 |

| H (aromatic, nitro-substituted ring) | ~7.8 - 8.5 |

| H (aromatic, formyl-substituted ring) | ~7.4 - 7.9 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. a2bchem.com These calculations provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (related to the intensity of the absorption bands). The results can be used to predict the λmax values and to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. a2bchem.com For this compound, TD-DFT calculations would reveal its expected absorption bands in the UV-visible region and help in interpreting experimental spectroscopic data.

Table 4: Predicted UV-Visible Absorption Data (Illustrative) (Note: These are hypothetical values for this compound to illustrate the expected output of a TD-DFT calculation.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~260 | ~0.4 | π→π |

| ~320 | ~0.1 | n→π |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution or in the solid state).

By simulating the motion of the atoms over time, MD can explore the potential energy surface of the molecule and identify its stable conformers. This is particularly relevant for understanding the flexibility of the ester linkage and the relative orientations of the two phenyl rings. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules or with other molecules of the same kind, providing insights into its solvation properties and its potential to form aggregates or crystals. While no specific MD simulation studies on this compound were found, this technique remains a powerful tool for investigating its dynamic behavior.

Derivatization Strategies and Functional Group Transformations of 4 Formylphenyl 3 Nitrobenzoate

Chemical Modifications of the Aldehyde Group

The aldehyde functional group is a versatile platform for synthetic modifications, including carbon-nitrogen bond formation, oxidation, and reduction.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack by nitrogen-based nucleophiles such as primary amines and hydrazines. These reactions are typically acid-catalyzed addition-elimination (or condensation) reactions where a molecule of water is lost. chemguide.co.ukresearchgate.net

With primary amines, the reaction yields N-substituted imines, commonly known as Schiff bases. researchgate.net The reaction proceeds through an unstable hemiaminal intermediate which readily dehydrates to form the stable C=N double bond. mdpi.comlibretexts.org The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic, while insufficient acid will not effectively facilitate the dehydration step. libretexts.org

Similarly, condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (in a solution known as Brady's reagent), produces the corresponding hydrazones. chemguide.co.ukbyjus.com These derivatives are often highly crystalline, brightly colored solids, which historically served as a classical qualitative test for aldehydes and ketones. chemguide.co.ukbyjus.com

The general scheme for these condensation reactions starting from 4-Formylphenyl 3-nitrobenzoate is presented below.

Table 1: Condensation Reactions of the Aldehyde Group This table is interactive. Scroll to see more details.

| Nucleophile | Reagent Type | Product Class | Product Name |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine | Schiff Base (Imine) | 4-((R-imino)methyl)phenyl 3-nitrobenzoate |

| Hydrazine (H₂N-NH₂) | Hydrazine | Hydrazone | 4-((hydrazonomethyl)phenyl) 3-nitrobenzoate |

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester or nitro functionalities. A highly effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), in the presence of a chlorine scavenger like 2-methyl-2-butene. nih.govdoi.org This method is renowned for its high chemoselectivity and mild reaction conditions, preventing over-oxidation or side reactions with other sensitive groups present in the molecule. nih.gov

The oxidation of this compound under Pinnick conditions yields 4-carboxy-phenyl 3-nitrobenzoate.

Table 2: Selective Oxidation of the Aldehyde Group This table is interactive. Scroll to see more details.

| Reaction | Reagents | Product |

|---|

The aldehyde can be selectively reduced to a primary alcohol. A common reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.net NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters and nitro groups under standard conditions. researchgate.net This chemoselectivity allows for the targeted conversion of the formyl group to a hydroxymethyl group.

The reduction of this compound with sodium borohydride results in the formation of (4-(hydroxymethyl)phenyl) 3-nitrobenzoate.

Table 3: Selective Reduction of the Aldehyde Group This table is interactive. Scroll to see more details.

| Reaction | Reagents | Product |

|---|

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into an amino group, a versatile functional handle for further derivatization, particularly in the synthesis of heterocyclic systems.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org Catalytic hydrogenation is a widely used method, employing a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂). researchgate.netgoogle.com This process typically involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. unimi.it

Careful selection of reaction conditions (pressure, temperature, catalyst, and solvent) is necessary to ensure the selective reduction of the nitro group without affecting the aldehyde or the ester linkage. google.com Alternative methods that offer high chemoselectivity include the use of reagents like sodium borohydride in the presence of a transition metal salt like iron(II) chloride (FeCl₂) or reduction with stannous chloride (SnCl₂) in an alcoholic solvent. d-nb.inforesearchgate.net

The catalytic hydrogenation of this compound yields 4-formylphenyl 3-aminobenzoate (B8586502).

Table 4: Selective Reduction of the Nitro Group This table is interactive. Scroll to see more details.

| Method | Reagents/Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-formylphenyl 3-aminobenzoate |

| Metal-assisted Reduction | NaBH₄, FeCl₂ | 4-formylphenyl 3-aminobenzoate |

The conversion of the nitro group to an amine opens up pathways for the synthesis of various nitrogen-containing heterocyclic compounds. The resulting amino group can act as a nucleophile in cyclization reactions. rsc.org

A prominent example is the synthesis of benzimidazoles. The product from the nitro reduction, 4-formylphenyl 3-aminobenzoate, contains an amino group. While this amine is not positioned for direct intramolecular cyclization with the distal aldehyde, it can be used as a building block. For instance, if the benzoyl portion of the molecule were an ortho-nitroaniline derivative instead, reduction would lead to a 1,2-diamine, which could then condense with the existing aldehyde group to form a benzimidazole (B57391) ring system. rsc.org

Alternatively, the synthesized 4-formylphenyl 3-aminobenzoate can undergo further reactions. For example, the amino group can be diazotized and converted into other functionalities, or it can participate in condensation reactions with other bifunctional molecules to build complex heterocyclic scaffolds. One synthetic strategy involves reacting the reduced product with an ortho-substituted phenylenediamine in an oxidative condensation (Phillips condensation) to construct a new benzimidazole ring appended to the molecular framework.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-((R-imino)methyl)phenyl 3-nitrobenzoate |

| 4-((hydrazonomethyl)phenyl) 3-nitrobenzoate |

| 4-(((2,4-dinitrophenyl)hydrazono)methyl)phenyl 3-nitrobenzoate |

| 4-(3-nitrobenzoyloxy)benzoic acid |

| (4-(hydroxymethyl)phenyl) 3-nitrobenzoate |

| 4-formylphenyl 3-aminobenzoate |

| 2,4-dinitrophenylhydrazine |

| Sodium chlorite |

| Sodium dihydrogen phosphate |

| 2-methyl-2-butene |

| Sodium borohydride |

| Palladium on carbon |

| Hydrogen |

| Iron(II) chloride |

| Stannous chloride |

| Aniline |

| Hydrazine |

| Schiff base |

| Hydrazone |

| Hemiaminal |

Supramolecular Chemistry and Non Covalent Interactions Involving 4 Formylphenyl 3 Nitrobenzoate

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent forces. wikipedia.org In the context of 4-Formylphenyl 3-nitrobenzoate, its structural features allow it to act as a guest molecule within larger host systems or to self-associate through specific recognition patterns. Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, driven by forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

While this compound has no classical hydrogen bond donors, its structure contains five hydrogen bond acceptor sites: the formyl oxygen, the two ester oxygens, and the two oxygens of the nitro group. nih.gov This allows it to participate extensively in weak C-H···O hydrogen bonds, which are crucial in stabilizing crystal lattices. In the solid state, these interactions can link molecules into intricate one-, two-, or three-dimensional networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group (on neighboring molecule) | Acceptor Atom (on this compound) | Interaction Type |

|---|---|---|

| Aromatic C-H | Formyl Oxygen (O=CH) | C-H···O |

| Aromatic C-H | Ester Carbonyl Oxygen (C=O) | C-H···O |

| Aromatic C-H | Ester Ether Oxygen (C-O-C) | C-H···O |

The presence of two phenyl rings in this compound makes it an ideal candidate for participating in π-π stacking interactions. These non-covalent forces arise from the electrostatic interaction between the quadrupole moments of aromatic rings and are fundamental to self-assembly processes in many organic materials. numberanalytics.comchemisgroup.us The self-assembly guided by π-π stacking is a promising strategy for constructing nanostructured materials. nih.gov

In this compound, the nitro-substituted ring is electron-deficient, while the formyl-substituted ring is comparatively less so. This can promote offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attraction, a common feature in the crystal structures of molecules with polarized aromatic systems. These interactions contribute significantly to the thermodynamic stability of the resulting self-assembled structures. nih.gov

Self-Assembly Processes and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com this compound serves as an excellent model for studying how these interactions can be manipulated to control the self-assembly process and resulting crystal structure.

A supramolecular synthon is a robust structural unit formed by specific and repeatable intermolecular interactions, acting as a building block for crystal design. mdpi.com The functional groups on this compound can form several key synthons. For example, the nitro group is known to form reliable synthons with various functional groups. core.ac.uk While the classic iodo-nitro synthon is not possible here, analogous interactions like C-H···O involving the nitro group are prevalent.

The formyl group can also participate in directional C-H···O interactions, sometimes forming dimeric motifs. The interplay between different potential synthons—for instance, a synthon involving the nitro group versus one involving the formyl group—can lead to competition during crystallization. acs.org The rational design of co-crystals can be achieved by introducing a second molecule that forms a more stable and predictable supramolecular synthon with one of the functional groups on this compound. rsc.org

Table 2: Potential Supramolecular Synthons for this compound

| Functional Group | Interacting Group (on another molecule) | Resulting Synthon Motif |

|---|---|---|

| Nitro Group (-NO₂) | Aromatic C-H | C-H···O mediated chains or sheets |

| Formyl Group (-CHO) | Aromatic C-H | C-H···O mediated dimers or chains |

The final crystal structure of a compound is determined by a complex balance of thermodynamic and kinetic factors during crystallization. The presence of multiple, competing non-covalent interactions in this compound can lead to the formation of different crystalline phases, or polymorphs. acs.org For example, a crystallization pathway dominated by π-π stacking might lead to a densely packed structure with layered motifs, whereas a pathway dominated by C-H···O hydrogen bonding could result in a more open, networked architecture.

The conformation of the molecule itself, particularly the torsion angles between the two aromatic rings and the central ester group, will heavily influence which intermolecular interactions are favored, thus guiding the crystallization pathway toward a specific polymorph. This sensitivity of the crystallization process to subtle changes in molecular shape and intermolecular forces is a central theme in modern crystal engineering.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks linked by strong bonds. ossila.commdpi.com The functional groups on this compound make it a potential building block, or linker, for these advanced materials.

The terminal aldehyde (formyl) group is particularly suited for the synthesis of imine-linked COFs. researchgate.net Through a condensation reaction with an amine-functionalized molecule, the formyl group can form a robust covalent imine bond, leading to the formation of a stable, porous, and crystalline 2D or 3D framework. mdpi.com Building blocks containing formylphenyl groups are widely utilized in the synthesis of COFs for applications in catalysis and gas storage. chemistryviews.orgresearchgate.net

While not a typical linker for MOFs, which usually involve carboxylate or azole groups coordinating to metal ions, this compound could potentially be incorporated into MOF structures. nih.gov This could be achieved through post-synthetic modification, where the formyl group reacts with a pre-formed MOF, or by designing a multi-functional linker system where another part of the molecule coordinates with the metal center. The nitro group could also influence the properties of the final framework, for instance by acting as a binding site for specific guest molecules. rsc.org

Exploration of this compound in Supramolecular Chemistry for Chiral Applications Remains a Nascent Field

Despite a thorough review of scientific literature, specific research detailing the application of this compound in the realms of supramolecular chemistry, particularly for chiral recognition and asymmetric catalysis, is not presently available. The potential of this compound in forming supramolecular scaffolds for such purposes is therefore largely theoretical at this time.

The fundamental components of this compound, which include a formyl group, a phenyl ring, an ester linkage, and a nitroaromatic system, suggest a capacity for engaging in various non-covalent interactions. These interactions are crucial for the construction of organized supramolecular architectures. For instance, the aldehyde functional group is capable of forming reversible imine bonds with chiral amines, a common strategy in dynamic covalent chemistry for the development of chiral sensors. Furthermore, the nitroaromatic and phenyl rings are well-suited for π-π stacking interactions, which are instrumental in stabilizing supramolecular assemblies.

While the constituent parts of the molecule hint at its potential utility, the scientific community has yet to publish research that specifically leverages this compound for the creation of supramolecular scaffolds aimed at chiral recognition or asymmetric catalysis. The absence of such studies means there are no empirical data, such as binding constants, enantiomeric excess values, or catalytic yields, to report.

In a related area of materials science, a more complex derivative, 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate, has been synthesized and utilized as a photocleavable crosslinker for hydrogels. researchgate.netbldpharm.com This indicates that the broader chemical scaffold is synthetically accessible and has found application in constructing functional materials. However, this work does not extend to the specific applications of chiral recognition or asymmetric catalysis for the simpler this compound.

The study of chiral phenomena is a significant area of chemical research, with wide-ranging implications in drug development, materials science, and fundamental chemistry. sigmaaldrich.com The design and synthesis of new molecules that can form supramolecular structures for chiral sensing and asymmetric catalysis continue to be of high interest. nih.gov While this compound possesses functional groups that could theoretically contribute to these efforts, dedicated research is required to explore and validate this potential.

Advanced Analytical Characterization Techniques in Research on 4 Formylphenyl 3 Nitrobenzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 4-Formylphenyl 3-nitrobenzoate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the connectivity of atoms within the this compound molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For instance, in a related compound, 4-formylphenyl 4-(bromomethyl)-3-nitrobenzoate, specific proton signals are observed that help in its structural confirmation. researchgate.net In another example, the analysis of various phenyl benzoates reveals characteristic chemical shifts for the aromatic protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. For example, the spectrum of 4-formylphenyl neopentyl sulfate (B86663) shows distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the neopentyl group. rsc.org Similarly, detailed ¹³C NMR data has been reported for various substituted phenyl benzoates, aiding in their structural assignment. rsc.org

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| Phenyl 3-fluorobenzoate | ¹H | 7.99 (d, J = 8.2 Hz, 1H), 7.88 (d, J = 8.8 Hz, 0H), 7.51 – 7.39 (m, 5H), 7.38 – 7.27 (m, 1H), 7.20 (d, J = 8.2 Hz, 2H) rsc.org |

| Phenyl 3-fluorobenzoate | ¹³C | 163.8, 150.7, 130.2 (J = 7.7 Hz), 129.5, 126.0, 125.8 (J = 3.2 Hz), 121.5, 120.7, 120.5, 117.1, 116.9 rsc.org |

| 4-formylphenyl neopentyl sulfate | ¹H | 10.02 (s, 1H), 8.06 (s, 2H), 7.65 (s, 2H), 4.27 (s, 2H), 0.93 (s, 9H) rsc.org |

This table presents data for structurally related compounds to illustrate the application of NMR spectroscopy. The specific shifts for this compound may vary.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is often used to monitor reaction progress and confirm the presence of the desired product. rsc.orgrsc.orgnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For example, the calculated exact mass of C₁₄H₉NO₅ is 271.0481 g/mol . nih.gov The HRMS analysis of related compounds, such as 4-formylphenyl neopentyl sulfate, shows a measured mass that is very close to the calculated mass, confirming its elemental composition. rsc.org

Table 2: Mass Spectrometry Data for this compound and a Related Compound

| Compound | Technique | Calculated Mass (m/z) | Found Mass (m/z) | Ion |

|---|---|---|---|---|

| This compound | - | 271.04807239 Da nih.gov | - | - |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of its functional groups. For methyl 3-nitrobenzoate, a related compound, characteristic peaks would include those for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H stretches of the aromatic rings. chegg.com The presence of an aldehyde group in this compound would be indicated by a characteristic C-H stretch of the aldehyde and a C=O stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of 4-methyl-3-nitrobenzoic acid has been recorded and analyzed to understand its vibrational modes. scirp.org

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2850-2750 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Ester C=O | Stretch | ~1750-1735 |

| Aldehyde C=O | Stretch | ~1740-1720 |

| Nitro N-O | Asymmetric Stretch | ~1550-1500 |

| Nitro N-O | Symmetric Stretch | ~1360-1300 |

This table provides general ranges for IR absorptions. Specific values for this compound may differ.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The presence of aromatic rings and the nitro group in this compound results in characteristic absorption bands in the UV-Vis spectrum. In a study of a related photocleavable crosslinker, UV-visible spectroscopy was used to characterize the compound. rsc.orgrsc.orgnih.govresearchgate.net The photocleavable behavior of a similar compound was observed in the UV-absorption range of 310–340 nm. nih.govresearchgate.net

Table 4: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) |

|---|

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-formylphenyl 4-(bromomethyl)-3-nitrobenzoate |

| Phenyl 3-fluorobenzoate |

| 4-formylphenyl neopentyl sulfate |

| Methyl 3-nitrobenzoate |

| 4-methyl-3-nitrobenzoic acid |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. kuleuven.beetamu.edu This method provides critical information about the thermal stability and decomposition behavior of materials. ipfdd.decelignis.com The analysis involves heating a sample on a highly sensitive balance within a furnace and recording the weight loss or gain. etamu.edu The resulting data, typically plotted as mass versus temperature, reveals key metrics such as decomposition temperatures, the amount of absorbed moisture, and the proportion of inorganic filler in composite materials. ipfdd.de

In research related to derivatives of this compound, such as its use in the synthesis of novel crosslinkers for hydrogels, TGA is employed to assess the thermal stability of the resulting polymers. nih.gov For instance, the thermal degradation profile of a chitosan (B1678972) hydrogel crosslinked with a derivative, 4-formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate, was studied using TGA. nih.gov The analysis showed a multi-stage degradation process, with initial weight loss attributed to moisture evaporation, followed by the decomposition of the polysaccharide backbone at higher temperatures. researchgate.net Such studies are vital for understanding how the incorporation of the benzoate (B1203000) structure influences the thermal properties of the final material.

Table 1: Typical Stages of Thermal Degradation in Related Polymer Systems

| Temperature Range (°C) | Event | Description |

|---|---|---|

| 30 - 205 | Moisture Evaporation | Initial weight loss due to the release of absorbed water. researchgate.net |

| 205 - 365 | Polymer Decomposition | Major weight loss corresponding to the degradation of the main polymer backbone (e.g., chitosan). researchgate.net |

| > 365 | Residual Decomposition | Slower degradation of remaining organic material and stable crosslinked structures. researchgate.net |

Morphological and Crystalline Structure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnifications. It works by scanning a focused beam of electrons over a surface to create an image. In the context of materials science involving this compound derivatives, SEM is used to examine the morphology of synthesized structures, such as hydrogels or microparticles. nih.govresearchgate.net For example, in the development of a hydrogel using a crosslinker synthesized from this compound, SEM analysis was conducted to observe the surface and internal structure of the dried hydrogel, revealing details about its porosity and crosslinking density. nih.govresearchgate.net

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. pdx.edu It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern. pdx.edu This pattern provides information on the crystal structure, phase, and degree of crystallinity.